molecular formula C13H17ClO6 B12275712 2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12275712
M. Wt: 304.72 g/mol
InChI Key: ZODVANWZFAIQGK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound known for its potential applications in various scientific fields. This compound features a chlorophenyl group attached to a methoxy group, which is further connected to an oxane ring with hydroxymethyl and triol functionalities. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with methoxyacetaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including hydroxylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups to the chlorophenyl moiety .

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including diabetes and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of both chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVANWZFAIQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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